molecular formula C16H15ClO2 B1295895 Ethyl chloro(diphenyl)acetate CAS No. 52460-86-3

Ethyl chloro(diphenyl)acetate

Cat. No.: B1295895
CAS No.: 52460-86-3
M. Wt: 274.74 g/mol
InChI Key: MSBGLMWCKRSNHW-UHFFFAOYSA-N
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Description

Ethyl chloro(diphenyl)acetate is an organic compound with the molecular formula C16H15ClO2. It is an ester derivative of chloro(diphenyl)acetic acid. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl chloro(diphenyl)acetate can be synthesized through the esterification of chloro(diphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where chloro(diphenyl)acetic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester product from the unreacted starting materials and by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield chloro(diphenyl)acetic acid and ethanol.

    Reduction: The compound can be reduced to form ethyl diphenylacetate by replacing the chlorine atom with a hydrogen atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium alkoxides are commonly used.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: Products vary depending on the nucleophile used, such as ethyl hydroxy(diphenyl)acetate or ethyl amino(diphenyl)acetate.

    Hydrolysis: Chloro(diphenyl)acetic acid and ethanol.

    Reduction: Ethyl diphenylacetate.

Scientific Research Applications

Ethyl chloro(diphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl chloro(diphenyl)acetate involves its reactivity towards nucleophiles due to the presence of the electrophilic carbon atom bonded to the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester functional group also allows for hydrolysis and reduction reactions, contributing to its versatility in chemical synthesis.

Comparison with Similar Compounds

    Ethyl diphenylacetate: Lacks the chlorine atom, making it less reactive towards nucleophiles.

    Chloro(diphenyl)acetic acid: The acid form of the compound, which can be esterified to form ethyl chloro(diphenyl)acetate.

    Ethyl hydroxy(diphenyl)acetate: Formed by the substitution of the chlorine atom with a hydroxyl group.

Uniqueness: this compound is unique due to the presence of both the ester and chloro functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering multiple pathways for chemical transformations.

Properties

IUPAC Name

ethyl 2-chloro-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-2-19-15(18)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBGLMWCKRSNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286655
Record name ethyl chloro(diphenyl)acetate
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Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52460-86-3
Record name Ethyl α-chloro-α-phenylbenzeneacetate
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Record name Ethyl 2-chloro-2,2-diphenylacetate
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Record name 52460-86-3
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Record name ethyl chloro(diphenyl)acetate
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Record name Ethyl 2-chloro-2,2-diphenylacetate
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